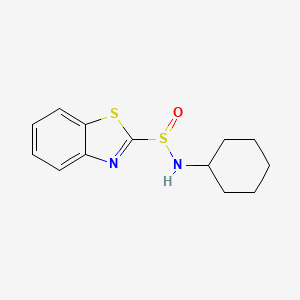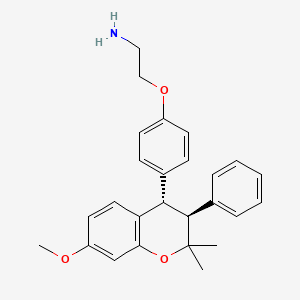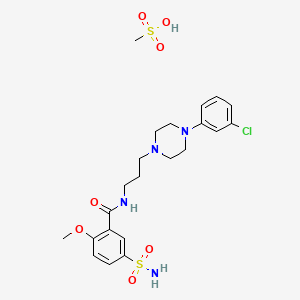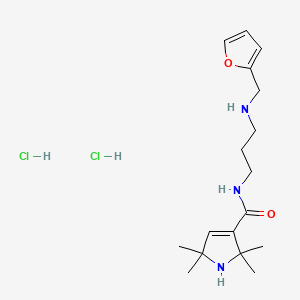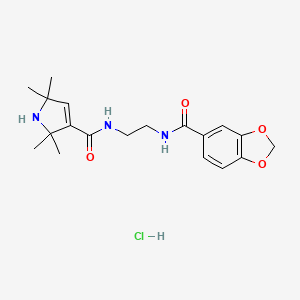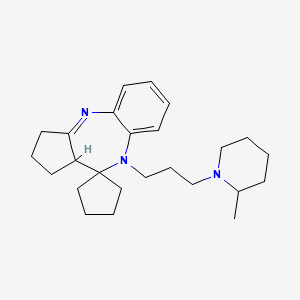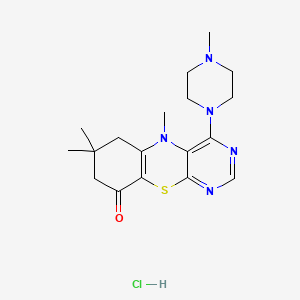
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is a complex organic compound with the molecular formula C34H28BaCl2N8O8S2 and a molecular weight of 949. This compound is known for its unique structure, which includes a barium ion coordinated with two azo-linked pyrazolone derivatives. It is primarily used in various industrial applications, including as a colorant in cosmetic products .
Métodos De Preparación
The synthesis of Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) involves several steps:
Synthesis of the Azo Compound: The initial step involves the synthesis of the azo compound by diazotization of 5-chloro-2-aminotoluene followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole.
Formation of the Barium Salt: The azo compound is then reacted with barium chloride to form the barium salt of the azo compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulphonate groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a colorant in cosmetic products and other industrial applications
Mecanismo De Acción
The mechanism of action of Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) involves its interaction with specific molecular targets. The azo linkage and the pyrazolone moiety play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is unique due to its specific structure and properties. Similar compounds include:
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate: Used as a colorant in cosmetic products.
Trisodium 1-(1-naphthylazo)-2-hydroxynaphthalene-4’,6,8-trisulphonate: Another colorant with similar applications.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Número CAS |
85005-81-8 |
|---|---|
Fórmula molecular |
C34H28BaCl2N8O8S2 |
Peso molecular |
949.0 g/mol |
Nombre IUPAC |
barium(2+);5-chloro-4-methyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C17H15ClN4O4S.Ba/c2*1-10-8-14(15(9-13(10)18)27(24,25)26)19-20-16-11(2)21-22(17(16)23)12-6-4-3-5-7-12;/h2*3-9,16H,1-2H3,(H,24,25,26);/q;;+2/p-2 |
Clave InChI |
VIWIEMHNMBWSLX-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



